molecular formula C11H10O2 B6255564 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 7314-15-0

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B6255564
CAS RN: 7314-15-0
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound that belongs to the class of organic compounds known as benzopyrans . Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzopyran backbone, with an ethynyl group (-C≡CH) attached at the 4-position, and a hydroxyl group (-OH) also at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ethynyl and hydroxyl groups. The ethynyl group can undergo addition reactions, while the hydroxyl group can participate in various reactions such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the ethynyl group could increase its lipophilicity, while the hydroxyl group could contribute to its solubility in polar solvents .

Scientific Research Applications

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research. It has been used in drug discovery, drug delivery, and drug metabolism studies. This compound has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs. It has been used to study the effects of drugs on the body, as well as the metabolism of drugs. This compound has also been used in studies of the structure-activity relationships of drugs, as well as in studies of drug-drug interactions.

Advantages and Limitations for Lab Experiments

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, and it is relatively inexpensive to purchase. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water, which can limit its use in some experiments. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain.

Future Directions

There are a number of potential future directions for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol research. One potential future direction is the development of new synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for diseases. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of new and improved laboratory protocols.

Synthesis Methods

The most common method for synthesizing 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is the Wittig reaction. This reaction involves the use of a phosphonium salt as a reagent and a carbonyl compound as a nucleophile. The Wittig reaction produces an alkene, which can then be converted into this compound by a subsequent oxidation reaction. Other methods for synthesizing this compound include the use of Grignard reagents, Friedel-Crafts alkylation, and the use of a nitroalkene.

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a substituted benzaldehyde to a substituted benzopyran, followed by the addition of an ethynyl group to the resulting compound.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "dimethyl sulfoxide", "sodium methoxide", "acetylene", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetic anhydride and sodium acetate in dimethyl sulfoxide to form 4-acetoxybenzaldehyde.", "Step 2: Cyclization of 4-acetoxybenzaldehyde with sodium methoxide in methanol to form 4-acetoxy-3,4-dihydro-2H-1-benzopyran.", "Step 3: Hydrolysis of 4-acetoxy-3,4-dihydro-2H-1-benzopyran with sodium hydroxide to form 4-hydroxy-3,4-dihydro-2H-1-benzopyran.", "Step 4: Addition of acetylene to 4-hydroxy-3,4-dihydro-2H-1-benzopyran in the presence of palladium on carbon catalyst to form 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol." ] }

CAS RN

7314-15-0

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.